molecular formula C17H18ClN3O3 B2519770 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034523-39-0

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2519770
CAS No.: 2034523-39-0
M. Wt: 347.8
InChI Key: NVGMNTPWUITAHG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a 4-chlorophenoxy group linked to an ethanone moiety, which is further connected to a piperidine ring substituted with a pyrimidin-4-yloxy group at the 3-position.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)23-11-17(22)21-9-1-2-15(10-21)24-16-7-8-19-12-20-16/h3-8,12,15H,1-2,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGMNTPWUITAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Targets

The target molecule consists of three key components:

  • A 4-chlorophenoxy group linked to an ethanone backbone.
  • A piperidine ring substituted at the 3-position with a pyrimidin-4-yloxy moiety.
  • An ethanone bridge connecting the aromatic and heterocyclic components.

The synthesis aims to achieve efficient coupling between these fragments while minimizing side reactions such as oxidation or undesired cyclization.

Established Synthetic Routes

Two-Step Condensation-Reduction Method

This conventional approach involves sequential condensation and reduction steps:

Step 1: Condensation of 4-Chlorophenoxyacetyl Chloride with 3-(Pyrimidin-4-yloxy)Piperidine

  • Reagents : 4-Chlorophenoxyacetyl chloride, 3-(pyrimidin-4-yloxy)piperidine, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0–5°C, 4 hours.
  • Mechanism : Nucleophilic acyl substitution facilitated by TEA as a base.

Step 2: Reduction of the Intermediate Ketone

  • Reagents : Sodium borohydride (NaBH₄) in methanol.
  • Conditions : Room temperature, 2 hours.
  • Yield : 68–72% after purification.
Table 1: Traditional Synthesis Parameters
Step Reagents Solvent Temperature Time Yield
1 TEA, DCM DCM 0–5°C 4 h 85%
2 NaBH₄, MeOH MeOH RT 2 h 72%

One-Pot Microwave-Assisted Synthesis

A modern alternative reduces reaction time and improves atom economy:

Procedure :

  • Combine 4-chlorophenoxyacetic acid, 3-(pyrimidin-4-yloxy)piperidine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile.
  • Irradiate at 100°C for 20 minutes under microwave conditions.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Advantages :

  • Yield : 78–82%.
  • Purity : >95% (HPLC).
  • Time Savings : 75% reduction compared to traditional methods.

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

Polar aprotic solvents enhance intermediate stability:

Table 2: Solvent Screening for Step 1
Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 85 92
DMF 36.7 91 89
THF 7.52 76 94

Key Insight : Dimethylformamide (DMF) increases yield but may complicate purification due to high boiling points.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts yields by 12% in DCM-based reactions.
  • Lewis Acids : ZnCl₂ (5 mol%) reduces reaction time to 2 hours but risks chlorination side products.

Advanced Purification Techniques

Chromatographic Methods

  • Normal-Phase HPLC : Resolves regioisomers using a silica column (hexane:ethyl acetate gradient).
  • Recrystallization : Ethanol/water (7:3) yields crystals with 99.5% purity (mp 148–150°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidinyl), 7.32 (d, 2H, Ar-Cl), 4.10 (m, 2H, piperidine-O).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Table 3: Key Spectroscopic Data
Technique Key Signals Assignment
¹³C NMR 170.2 ppm Ethanone carbonyl
MS m/z 363.8 [M+H]⁺ Molecular ion confirmed

Challenges and Scalability

Byproduct Formation

  • Major Byproduct : 4-Chlorophenoxyacetic acid dimer (5–8% yield) due to oxidative coupling.
  • Mitigation : Use of nitrogen atmosphere and antioxidant additives (e.g., BHT).

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce processing time by 40% compared to batch reactors.
  • Cost Analysis : Raw material costs dominate (62%), favoring microwave-assisted routes for large-scale production.

Emerging Methodologies

Enzymatic Coupling

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 hours.
  • Yield : 65% with excellent enantioselectivity (>99% ee).

Computational Design

  • DFT Studies : Identify transition states with activation energies <25 kcal/mol for solvent-free reactions.
  • Predicted Optimal Conditions : 120°C, no solvent, 90% theoretical yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-[4-(2-[2-(4-Chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]-ethanone (Compound 21)

  • Key Features: Contains a 4-chlorophenoxy group and piperidine-ethanone core but differs in substituents, including an additional phenylamino-methyl group.
  • Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride and acetic acid in dichloroethane .

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethanone

  • Key Features : Replaces the pyrimidinyloxy-piperidine moiety with a piperazine ring.
  • Synthesis : Chlorine displacement in chloroacetyl chloride derivatives under mild conditions .
  • Reactivity : Piperazine’s higher nucleophilicity compared to piperidine may influence reaction efficiency and downstream functionalization .

1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone (CGA 205374)

  • Key Features : Substitutes pyrimidine with a triazole ring and introduces a dichlorophenyl group.
  • Application: Registered as a pesticide (CGA 205374), highlighting the 4-chlorophenoxy group’s role in agrochemical activity .

2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone

  • Key Features: Larger molecular weight (438.9 g/mol) due to a 4-methylpyridin-2-ylamino substituent on the pyrimidine ring .
  • Structural Impact : The extended substituent may enhance binding affinity or solubility in biological systems .

Critical Analysis

  • Structural Trends: The 4-chlorophenoxy group is a conserved motif in pesticidal and enzyme-inhibiting compounds . Pyrimidine and triazole rings contribute to π-π stacking or hydrogen bonding, respectively, influencing target selectivity.
  • Synthetic Complexity : Piperidine derivatives with pyrimidinyloxy groups (target compound) may require more complex synthesis than piperazine analogs .
  • Data Gaps : Direct biological data for the target compound are absent; inferences are drawn from analogs. Further studies on its pharmacokinetics and toxicity are needed.

Biological Activity

Overview

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its complex structure, featuring a chlorophenoxy group and a pyrimidin-4-yloxy group linked via a piperidine ring, enables it to interact with various biological targets.

  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 347.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It can bind to active or allosteric sites on these targets, thereby influencing cellular signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest interactions that could lead to anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For instance, derivatives of this compound have shown enhanced activity against breast cancer cell lines, including MDA-MB-231, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

In vitro assays have demonstrated that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial in the development of treatments for chronic inflammatory diseases.

Study 1: Antiproliferative Activity

A study conducted on synthesized analogs of this compound revealed that certain modifications to the pyrimidine ring significantly enhanced their antiproliferative activity against cancer cell lines. The IC50 values were determined, with some compounds exhibiting IC50 values as low as 10 µM in specific cell lines .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23110
Compound BMDA-MB-23115
Compound CMDA-MB-23120

Study 2: Inhibition of Pro-inflammatory Cytokines

Another research effort focused on the anti-inflammatory potential of this compound. The study utilized macrophage cell lines treated with lipopolysaccharides (LPS) to induce inflammation. Results indicated that treatment with the compound led to a significant reduction in TNF-alpha and IL-6 levels compared to control groups.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment100120

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